

# A Technical Guide to the Spectral Characteristics of Disperse Red 278

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## Compound of Interest

Compound Name: *Disperse Red 278*

Cat. No.: *B15554066*

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## Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of the monoazo dye, **Disperse Red 278** (C.I. 113386). Due to a lack of publicly available, specific quantitative spectral data for **Disperse Red 278**, this document utilizes data from the closely related monoazo dye, Disperse Red 19, as a representative example to illustrate the typical spectral properties of this class of compounds. The guide details the theoretical underpinnings of light absorption and fluorescence, the influence of solvent environments (solvatochromism), and provides standardized experimental protocols for obtaining these spectral measurements. This document is intended to serve as a valuable resource for researchers and professionals utilizing disperse dyes in their work.

## Introduction

**Disperse Red 278** is a monoazo dye with the chemical formula  $C_{22}H_{25}N_5O_7$  and a molecular weight of 471.46 g/mol .<sup>[1][2]</sup> It is classified under CAS Registry Number 68248-10-2.<sup>[1]</sup> Primarily used as a brilliant red colorant for polyester and polyester/cotton blended fabrics, its photophysical properties are of significant interest for various scientific and industrial applications beyond textiles.<sup>[1][3]</sup> Understanding the interaction of such dyes with light is fundamental to predicting their behavior in different chemical environments and for the development of new applications.

This guide will cover the core principles of UV-Visible absorption and fluorescence spectroscopy, present illustrative spectral data, and provide detailed experimental methodologies for their determination.

## Physicochemical Properties

A summary of the key identifiers for **Disperse Red 278** is provided in the table below.

Property	Value
CI Name	C.I. Disperse Red 278
CI Number	113386
CAS Number	68248-10-2
Molecular Formula	C <sub>22</sub> H <sub>25</sub> N <sub>5</sub> O <sub>7</sub>
Molecular Weight	471.46 g/mol
Chemical Class	Monoazo
Appearance	Red Powder

## Spectral Characteristics

The spectral properties of a dye are dictated by its molecular structure, specifically the system of conjugated  $\pi$ -electrons within the chromophore. The azo group ( $-N=N-$ ) linked to aromatic rings forms the primary chromophore in **Disperse Red 278**.

Note: As specific, peer-reviewed spectral data for **Disperse Red 278** is not available in the public domain, the following data for Disperse Red 19, a structurally similar monoazo dye, is presented for illustrative purposes.<sup>[4]</sup> These values were determined in ethanol.<sup>[4]</sup>

## UV-Visible Absorption

Disperse dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum, which is responsible for their color. The absorption spectrum of Disperse Red 19 shows two primary peaks. The peak at a shorter wavelength is attributed to a  $\pi \rightarrow \pi^*$  transition within the aromatic system, while the peak at a longer wavelength, which

extends into the visible region, is assigned to an  $n \rightarrow \pi^*$  transition involving the non-bonding electrons of the azo group.[4]

Parameter	Value (for Disperse Red 19 in Ethanol)	Electronic Transition
$\lambda_{\text{max}} 1$	285 nm	$\pi \rightarrow \pi$
$\lambda_{\text{max}} 2$	495 nm	$n \rightarrow \pi$

## Fluorescence Emission

Upon absorption of light, an excited molecule can return to its ground state by emitting a photon, a process known as fluorescence. The emitted light is of a longer wavelength (lower energy) than the absorbed light, and the difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence spectrum of Disperse Red 19 shows two emission peaks corresponding to its two absorption bands.[4]

Parameter	Value (for Disperse Red 19 in Ethanol)	Corresponding $\lambda_{\text{max}}$	Stokes Shift
$\lambda_{\text{em}} 1$	324 nm	285 nm	39 nm
$\lambda_{\text{em}} 2$	640 nm	495 nm	145 nm

## Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in wavelength due to a change in the polarity of the solvent.[5] This effect arises from differential solvation of the ground and excited states of the dye molecule.

- Positive Solvatochromism (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength with increasing solvent polarity. This is typical for  $\pi \rightarrow \pi^*$  transitions.
- Negative Solvatochromism (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength with increasing solvent polarity. This is often observed for  $n \rightarrow \pi^*$  transitions.

Investigating the solvatochromic behavior of **Disperse Red 278** would require measuring its absorption spectra in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).

## Experimental Protocols

The following sections detail the methodologies for determining the absorption and fluorescence spectra of a disperse dye.

### Protocol for UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ) and the molar absorptivity ( $\epsilon$ ) of a dye.

- Solution Preparation:
  - Prepare a stock solution of the dye (e.g.,  $1\times 10^{-3}$  M) in a suitable solvent (e.g., spectroscopic grade ethanol). Disperse dyes often have low water solubility, so an organic solvent is typically required.
  - From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the micromolar range, e.g.,  $1\times 10^{-5}$  M).
- Instrumentation and Calibration:
  - Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.
  - Select the desired wavelength range for scanning (e.g., 200-800 nm).
  - Fill a clean cuvette with the pure solvent to be used for the dye solutions. This will serve as the blank.
  - Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument software will subtract this baseline from subsequent sample measurements.
- Sample Measurement:

- Rinse the cuvette with a small amount of the dye solution before filling it approximately three-quarters full.
- Ensure there are no air bubbles and that the outside of the cuvette is clean and dry.
- Place the sample cuvette in the spectrophotometer.
- Initiate the scan to record the absorbance spectrum.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.
- Determination of Molar Absorptivity ( $\epsilon$ ):
  - Measure the absorbance of at least three different concentrations of the dye at the determined  $\lambda_{\text{max}}$ .
  - Plot a calibration curve of absorbance versus concentration.
  - According to the Beer-Lambert law ( $A = \epsilon bc$ ), the slope of the resulting linear plot will be the molar absorptivity ( $\epsilon$ ), where 'b' is the path length of the cuvette (typically 1 cm).

## Protocol for Fluorescence Spectroscopy

This protocol describes the measurement of a dye's excitation and emission spectra.

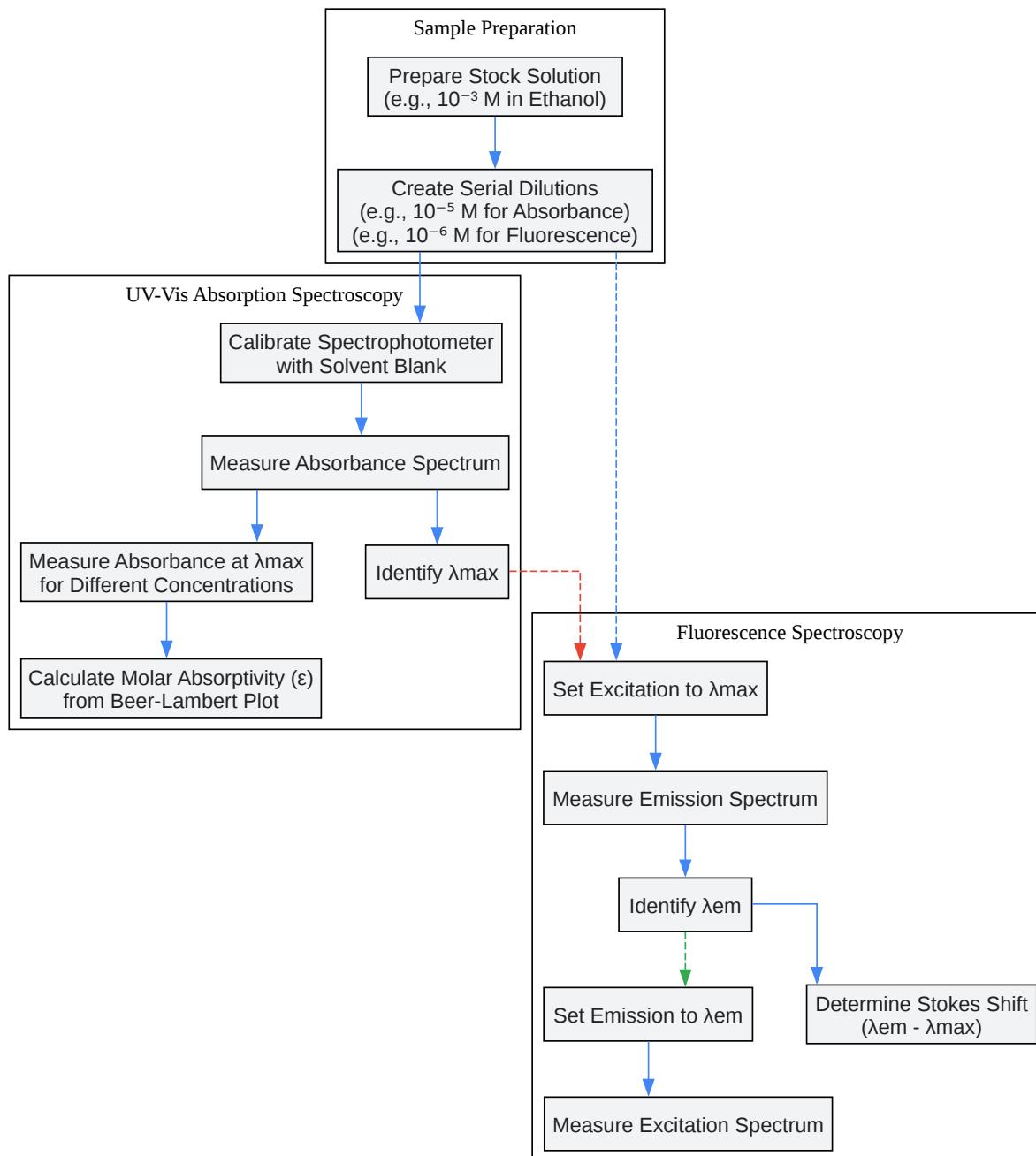
- Solution Preparation:
  - Prepare a dilute solution of the dye (e.g.,  $1 \times 10^{-6}$  M) in the desired solvent. Solutions for fluorescence should be more dilute than for absorption to avoid inner filter effects.
- Instrumentation:
  - Turn on the spectrofluorometer, including the excitation lamp (e.g., Xenon arc lamp), and allow it to stabilize.
  - Open the instrument control software and set the parameters for the scan.
- Emission Spectrum Measurement:

- Set the excitation wavelength to the dye's absorption maximum ( $\lambda_{\text{max}}$ ) determined from the UV-Vis spectrum.
- Set the range for the emission scan, which should start at a slightly longer wavelength than the excitation wavelength and extend to cover the expected emission (e.g., if  $\lambda_{\text{ex}} = 495 \text{ nm}$ , scan from 510 nm to 800 nm).
- Set the excitation and emission slit widths (e.g., 2-5 nm). Wider slits increase signal but decrease resolution.
- Measure the emission spectrum of a solvent blank first and subtract it from the sample spectrum.
- Measure the emission spectrum of the dye solution. The peak of this spectrum is the emission maximum ( $\lambda_{\text{em}}$ ).

- Excitation Spectrum Measurement:
  - Set the emission monochromator to the determined emission maximum ( $\lambda_{\text{em}}$ ).
  - Set the range for the excitation scan to cover the absorption region of the dye (e.g., 250 nm to 600 nm).
  - Measure the excitation spectrum. The resulting spectrum should be similar in shape to the absorption spectrum.

## Mandatory Visualizations

The following diagrams illustrate the general workflow for the spectral characterization of a dye.

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Caption: Experimental workflow for determining the spectral properties of a dye.

## Conclusion

This guide has outlined the fundamental spectral characteristics of monoazo disperse dyes, using Disperse Red 19 as a working example in the absence of specific data for **Disperse Red 278**. The provided experimental protocols offer a standardized approach for researchers to determine the absorption and fluorescence properties of **Disperse Red 278** or other similar dyes. The spectral behavior is crucial for quality control in the dye industry and for the development of advanced applications in fields such as materials science and molecular sensing. Further research is warranted to obtain and publish the specific photophysical constants for **Disperse Red 278** to build upon the foundational information presented herein.

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